1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride

Description

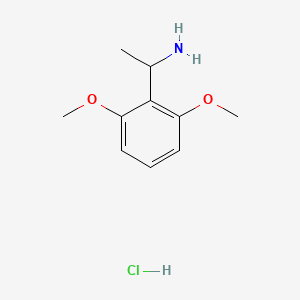

1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride (CAS: 1087707-43-4; enantiomer CAS: 1956437-80-1) is an organic compound featuring a phenethylamine backbone with two methoxy groups at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₁₀H₁₆ClNO₂, with a molecular weight of 217.69 g/mol . The compound is commercially available in high purity (≥95%) and is supplied by manufacturers such as American Elements and Chemicell for research and pharmaceutical intermediate applications . The 2,6-dimethoxy substitution pattern confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

1-(2,6-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXUVOAXVRXVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1OC)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with 2,6-dimethoxybenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.

Formation of Hydrochloride Salt: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Psychoactive Research:

This compound is primarily studied for its psychoactive properties, particularly as a hallucinogen. It acts as a partial agonist at the 5-hydroxytryptamine receptor 2C (5-HT2C), influencing serotonin pathways that affect mood and perception. Research indicates that compounds with similar structures can lead to significant psychoactive effects, making them subjects of interest in understanding the mechanisms of hallucinogens.

2. Neuropharmacology:

Studies have shown that 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride may have neuroprotective effects and could be explored for therapeutic uses in treating mood disorders and anxiety . The modulation of serotonin receptors is crucial in developing new antidepressant medications.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Starting Material: The synthesis begins with 2,6-dimethoxyphenylacetone as the precursor.

- Amination Reaction: This precursor undergoes reductive amination with an appropriate amine source to form the desired product.

- Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt for enhanced solubility and stability.

Table 1: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Reductive Amination | 2,6-Dimethoxyphenylacetone, Amine |

| Step 2 | Salt Formation | Hydrochloric Acid |

Case Studies and Research Findings

Case Study 1: Psychoactive Effects

A study published in the Journal of Analytical Toxicology highlighted the psychoactive effects associated with compounds structurally related to this compound. The research documented instances of intoxication and provided insights into the compound's pharmacokinetics and toxicity profiles .

Case Study 2: Therapeutic Potential

Research conducted by Tirapegui et al. investigated the potential therapeutic applications of phenethylamines in treating neuropsychiatric disorders. The findings suggest that compounds like this compound could play a role in developing novel treatments due to their receptor activity profiles .

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents on the aromatic ring significantly influence physicochemical and biological properties. Key comparisons include:

2,6-Dimethoxy vs. 3,4-Dimethoxy Derivatives

- 1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride (CAS: 91252-27-6) has methoxy groups at the 3- and 4-positions.

- 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride exhibits steric hindrance due to the para-substituted methoxy groups, which may reduce rotational freedom and alter binding kinetics .

Halogen-Substituted Analogues

- 1-(2,6-Dichlorophenyl)ethanamine hydrochloride (CAS: 133773-29-2) replaces methoxy groups with chlorine atoms.

- 1-(2,6-Difluorophenyl)ethanamine hydrochloride (CAS: 1309602-31-0) features fluorine atoms, which are smaller and less polarizable than chlorine or methoxy groups. This substitution may improve blood-brain barrier penetration due to increased lipophilicity .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Enantiomeric Considerations

The (S)-enantiomer of this compound (CAS: 1956437-80-1) is explicitly available, highlighting the importance of chirality in pharmacological activity. For example, (R)-1-(2,3-dimethylphenyl)ethanamine hydrochloride (CAS: 1032036-48-8) demonstrates how enantiomers can exhibit divergent receptor binding profiles .

Biological Activity

1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its pharmacological effects, particularly in relation to serotonin receptor activity and neurochemical pathways.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a dimethoxy-substituted phenyl group attached to an ethanamine backbone, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT_2A receptor. This interaction is crucial because:

- Serotonergic Activity : Compounds that target the 5-HT_2A receptor are known to induce hallucinogenic effects and modulate mood and cognition. Studies have shown that similar compounds can lead to increased serotonin turnover and altered neurotransmitter dynamics in the brain .

- Neurochemical Effects : Research indicates that this compound may influence dopamine levels as well, potentially impacting mood and anxiety-related behaviors .

Biological Activities

The compound has been investigated for several biological activities:

Case Studies and Clinical Observations

Several case studies have documented the effects of compounds structurally related to this compound:

- Clinical Toxicology Reports : Instances of acute toxicity related to similar compounds (e.g., 25I-NBOMe) highlight the potential for severe physiological responses including tachycardia, hypertension, and neurological symptoms following ingestion. These cases emphasize the need for caution in clinical settings when dealing with psychoactive substances .

- Behavioral Studies : Animal studies involving zebrafish have shown that similar compounds can induce significant behavioral changes such as increased locomotion or anxiety-like behaviors, underscoring their neuroactive properties .

Research Findings Summary

Q & A

Q. What are the recommended methods for synthesizing 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride, and what are the critical parameters affecting yield?

Methodological Answer: The synthesis typically involves reductive amination of 2,6-dimethoxyacetophenone with ammonium acetate and sodium cyanoborohydride under acidic conditions. Critical parameters include:

- Temperature control : Maintain 0–5°C during ketone activation to prevent side reactions.

- pH optimization : Adjust to pH 4–5 using glacial acetic acid to stabilize intermediates .

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) followed by recrystallization in ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

Q. What safety precautions are essential when handling this compound, particularly regarding waste disposal?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Waste management : Segregate aqueous and organic waste. Neutralize acidic residues with sodium bicarbonate before disposal. Partner with certified hazardous waste contractors for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound's stability under varying pH conditions?

Methodological Answer: Contradictions in stability data (e.g., decomposition at pH < 2 vs. pH 4) may arise from differences in analytical methods. To resolve:

- Accelerated stability testing : Incubate the compound in buffers (pH 1–7) at 40°C for 14 days. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., demethylated derivatives) .

- Mechanistic studies : Use DFT calculations to model protonation states and predict hydrolysis pathways at extreme pH .

Q. What strategies are recommended for elucidating the compound's interaction with biological targets, considering potential stereochemical influences?

Methodological Answer:

- Stereochemical resolution : Separate enantiomers using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20). Test each enantiomer in receptor-binding assays (e.g., serotonin or adrenergic receptors) .

- Molecular docking : Perform in silico simulations (AutoDock Vina) with crystal structures of target proteins (e.g., GPCRs) to identify binding poses. Validate with SPR (surface plasmon resonance) for affinity measurements .

Q. How should researchers address discrepancies in reported solubility profiles across different solvent systems?

Methodological Answer: Discrepancies may arise from impurities or polymorphic forms.

- Solubility determination : Use a shake-flask method with HPLC quantification. Test in DMSO, water, and ethanol at 25°C. Pre-saturate solvents and filter through 0.22 µm membranes .

- Polymorph screening : Recrystallize from different solvents (e.g., acetone vs. methanol) and analyze via PXRD to detect crystalline forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.